![molecular formula C20H24ClN3O3S B2494683 N-(4-chlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide CAS No. 887196-97-6](/img/structure/B2494683.png)
N-(4-chlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis process of related N-arylpiperazine carboxamide derivatives involves multiple steps, starting with specific benzhydrylpiperazine derivatives. These processes utilize Davis-Ellmann-type sulfonamide chemistry for asymmetric synthesis, indicating the complexity and precision required in creating such compounds (Gao et al., 2011).
Molecular Structure Analysis
Molecular structure and conformation studies reveal detailed insights into the spatial arrangement of atoms within N-arylpiperazine carboxamide derivatives. X-ray diffraction analyses of related compounds, such as 1,4-bis(chloroacetyl)-trans-2,5-dimethylpiperazine, have shown specific molecular conformations and the importance of intramolecular hydrogen bonds in stabilizing these structures (Bassi & Scordamaglia, 1977).
Chemical Reactions and Properties
The reactivity of N-arylpiperazine carboxamide derivatives includes engaging in various chemical reactions to yield novel compounds with potential biological activities. For instance, the synthesis of N-hydroxy-4-(methylamino) azobenzene derivatives explores the reactivity of these compounds with amino acids, demonstrating the functional versatility of N-arylpiperazine carboxamide derivatives (Hashimoto & Degawa, 1975).
Physical Properties Analysis
The physical properties, such as crystal and molecular structure, of N-arylpiperazine carboxamide derivatives have been examined through X-ray crystallography. These studies help in understanding the solid-state properties and the effect of molecular conformation on the physical characteristics of these compounds (Siddiqui et al., 2008).
Chemical Properties Analysis
Investigations into the chemical properties of N-arylpiperazine carboxamide derivatives include their synthesis, reactivity, and potential as inhibitors of specific biological targets. Such studies have led to the development of compounds with significant biological activity, offering insights into the therapeutic potential of these molecules (Jia et al., 2004).
Scientific Research Applications
Nootropic Activity
N-(4-chlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide has been explored for its potential nootropic activity. In a study conducted by Valenta et al. (1994), various carboxamides, including the subject compound, were synthesized and tested for nootropic effects, which relate to cognitive enhancement (Valenta, Urban, Taimr, & Polívka, 1994).
Androgen Receptor Antagonist Activity
This compound has been evaluated for its role as an androgen receptor (AR) antagonist. Kinoyama et al. (2005) synthesized a series of N-arylpiperazine-1-carboxamide derivatives, including compounds similar to this compound, to assess their AR antagonist activities and potential for treating prostate cancer (Kinoyama, Taniguchi, Kawaminami, Nozawa, Koutoku, Furutani, Kudoh, & Okada, 2005).
Antitumor and Antimicrobial Activities
The compound has been studied for its potential antitumor and antimicrobial properties. Riyadh (2011) synthesized novel N-arylpyrazole-containing enaminones, including structures related to the subject compound, and evaluated their cytotoxic effects against human breast and liver carcinoma cell lines as well as their antimicrobial activity (Riyadh, 2011).
Serotonin Receptor Activity
Abou-Gharbia et al. (1999) investigated similar adamantyl aryl- and heteroarylpiperazine derivatives for their serotonin receptor activities, exploring potential applications as anxiolytic and antidepressant agents. These studies provide insight into the potential serotonin-modulating properties of compounds like this compound (Abou-Gharbia, Childers, Fletcher, McGaughey, Patel, Webb, Yardley, Andree, Boast, Kucharik, Marquis, Morris, Scerni, & Moyer, 1999).
Cytotoxicity Studies
Gurdal et al. (2014) conducted synthesis and cytotoxicity studies of benzhydrylpiperazine derivatives, including this compound, assessing their effects against various cancer cell lines. This research contributes to understanding the compound's potential in cancer treatment (Gurdal, Durmaz, Cetin-Atalay, & Yarim, 2014).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
A compound with a similar structure, n-(4-chlorobenzyl)-n-methylbenzene-1,4-disulfonamide, has been reported to targetCarbonic anhydrase 13 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other compounds can affect the activity and stability of the compound . .
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O3S/c1-16-3-9-19(10-4-16)28(26,27)24(15-17-5-7-18(21)8-6-17)20(25)23-13-11-22(2)12-14-23/h3-10H,11-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QANHQMIGROLQFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)C(=O)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.